D-Arabinonate

Description

Contextualization within Carbohydrate Metabolism Research

Carbohydrate metabolism has traditionally focused on central pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. However, the study of compounds like D-arabinonate expands this understanding, revealing non-phosphorylative pathways that represent alternative routes for sugar catabolism. nih.govnih.gov These pathways are particularly significant in certain microorganisms, including archaea and bacteria, which have evolved unique enzymatic machinery to process a variety of sugars from their environment. nih.govnih.govmdpi.com The investigation of this compound metabolism, therefore, enriches the field by showcasing the evolutionary diversity of biochemical solutions to energy acquisition. nih.gov

Significance as a Key Intermediate in Biological and Chemical Pathways

This compound serves as a crucial intermediate in specific metabolic routes, such as the oxidative pentose pathway. uniprot.orgucsf.edu In some organisms, D-arabinose is oxidized to this compound, which is then further metabolized. ucsf.eduresearchgate.net For instance, in the archaeon Sulfolobus solfataricus, D-arabinose is converted to the central metabolite 2-oxoglutarate (α-ketoglutarate) through a pathway where this compound is a key participant. nih.govuniprot.orgresearchgate.net Its position as an intermediate makes it a branch point, from which metabolic flux can be directed towards various end-products depending on the cell's needs. nih.gov Furthermore, its unique chemical structure makes it a valuable precursor in synthetic biology and industrial biotechnology for producing specialty chemicals. smolecule.comfrontiersin.org

Scope and Academic Relevance of this compound Research

The study of this compound is a multidisciplinary endeavor, spanning biochemistry, microbiology, enzymology, and biotechnology. smolecule.comontosight.ai Researchers are focused on identifying and characterizing the enzymes involved in its synthesis and degradation, understanding the regulation of its metabolic pathways, and harnessing these pathways for practical applications. nih.govnih.govnih.gov The academic relevance lies in its potential to reveal novel enzymatic mechanisms and to provide new tools for metabolic engineering. researchgate.netnih.gov By engineering microorganisms to utilize this compound pathways, scientists aim to develop sustainable methods for producing valuable bio-based products from renewable resources like lignocellulosic biomass, which contains arabinose. mdpi.comresearchgate.nettandfonline.com

Structure

3D Structure

Properties

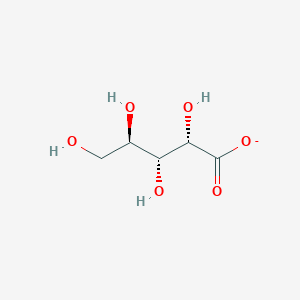

Molecular Formula |

C5H9O6- |

|---|---|

Molecular Weight |

165.12 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4+/m1/s1 |

InChI Key |

QXKAIJAYHKCRRA-JJYYJPOSSA-M |

SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Degradation of D Arabinonate

Enzymatic Pathways for D-Arabinonate Formation

This compound is primarily formed through the oxidation of the pentose (B10789219) sugar D-arabinose. uniprot.orgontosight.ai This conversion is a key step in several non-phosphorylative catabolic pathways found in various microorganisms. nih.govnih.gov In these pathways, D-arabinose is acted upon by a dehydrogenase, which catalyzes its oxidation to D-arabino-1,4-lactone. uniprot.orgontosight.ai This lactone can then be hydrolyzed, either spontaneously or by a lactonase enzyme, to yield this compound. nih.gov This initial oxidation step is crucial as it commits the sugar to a specific metabolic fate, distinct from the more common phosphorylative pathways.

Bacterial Systems (e.g., Escherichia coli, Pseudomonas, Rhizobium leguminosarum bv., Herbaspirillum huttiense)

Key Enzymes in this compound Biosynthesis (e.g., D-arabinose dehydrogenase)

The principal enzyme responsible for the initial step in this compound biosynthesis is D-arabinose dehydrogenase. uniprot.orgontosight.ai This enzyme belongs to the oxidoreductase family and typically uses a cofactor like NAD+ or NADP+ to accept electrons during the oxidation of D-arabinose. uniprot.orgnih.govontosight.ai For example, the NADP-dependent D-arabinose dehydrogenase from the archaeon Saccharolobus solfataricus catalyzes the conversion of D-arabinose to D-arabino-1,4-lactone. uniprot.org Similarly, NAD+-specific versions of this enzyme have been identified in yeasts like Saccharomyces cerevisiae. ontosight.aiymdb.ca These dehydrogenases can sometimes exhibit promiscuity, acting on other sugars like L-fucose and D-ribose, which contributes to the metabolic flexibility of the organism. uniprot.org

Degradation Pathways of this compound

Once formed, this compound is channeled into degradation pathways that vary between organisms. A common route involves the dehydration of this compound to form 2-dehydro-3-deoxy-D-arabinonate (also known as 2-keto-3-deoxy-D-arabinonate or KDA). ucsf.eduwikipedia.orggenome.jp This intermediate is a central molecule in several pentose degradation pathways. nih.gov From KDA, the pathway can branch. In some archaea and bacteria, KDA undergoes a second dehydration and subsequent oxidation to yield α-ketoglutarate, an intermediate of the citric acid cycle. nih.govnih.govresearchgate.net This is often referred to as the "Route II" pathway. nih.govresearchgate.net

Key Enzymes in this compound Degradation (e.g., this compound dehydratase)

The dehydration of this compound is catalyzed by this compound dehydratase (EC 4.2.1.5). ucsf.eduwikipedia.orggenome.jp This enzyme is a hydro-lyase that removes a water molecule from this compound to create 2-dehydro-3-deoxy-D-arabinonate. wikipedia.org Following this, another key enzyme, 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD), can catalyze a further dehydration step in organisms like Sulfolobus solfataricus, leading towards the synthesis of α-ketoglutarate. nih.govresearchgate.netgenscript.com.cn The KdaD from S. solfataricus is a notable enzyme belonging to the fumarylacetoacetate hydrolase (FAH) superfamily and requires a divalent metal ion like magnesium for its catalytic activity. nih.govresearchgate.net

Biosynthesis and Catabolic Pathways of D Arabinonate

Non-Phosphorylative Pathways of Pentose (B10789219) Metabolism

Non-phosphorylative pathways for pentose metabolism offer alternative routes for microorganisms to utilize five-carbon sugars. nih.govresearchgate.net These pathways are often less complex and have fewer regulatory steps compared to phosphorylative pathways like the pentose phosphate (B84403) pathway. uef.fi

D-Arabinose Oxidation to D-Arabinonate

The initial step in the non-phosphorylative metabolism of D-arabinose is its oxidation to this compound. This reaction is catalyzed by the enzyme D-arabinose dehydrogenase. researchgate.netfrontiersin.org This enzymatic oxidation can also be achieved through chemical methods, such as using hydrogen peroxide or electrochemical decarboxylation of precursors like D-mannose or D-fructose. smolecule.com In some cases, the oxidation of D-arabinose first yields D-arabino-1,4-lactone, which is then hydrolyzed, either spontaneously or by a lactonase, to form this compound. aidic.it

The Weimberg Pathway and this compound as an Intermediate

The Weimberg pathway is a key non-phosphorylative route for pentose catabolism that converts pentoses into α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. nih.goviucr.org this compound is a crucial intermediate in this pathway when D-arabinose is the starting pentose. researchgate.netnih.gov

The steps involving this compound in the Weimberg pathway are as follows:

Dehydration of this compound: this compound is dehydrated by this compound dehydratase to form 2-keto-3-deoxy-D-arabinonate. researchgate.netucsf.eduwikipedia.org

Further Dehydration: 2-keto-3-deoxy-D-arabinonate is then dehydrated by 2-keto-3-deoxy-D-arabinonate dehydratase to produce 2,5-dioxopentanoate (B1259413) (also known as α-ketoglutarate semialdehyde). researchgate.netresearchgate.netcreative-enzymes.com

Oxidation to α-ketoglutarate: Finally, 2,5-dioxopentanoate is oxidized by 2,5-dioxopentanoate dehydrogenase to yield α-ketoglutarate. researchgate.net

This pathway has been identified in various microorganisms, including the archaeon Sulfolobus solfataricus. researchgate.netresearchgate.net

The Dahms Pathway and Related Transformations

The Dahms pathway shares the initial steps with the Weimberg pathway, including the formation of 2-keto-3-deoxy-D-arabinonate from this compound. iucr.orguef.fi However, the pathways diverge at this intermediate. In the Dahms pathway, 2-keto-3-deoxy-D-arabinonate is cleaved by a KDPG aldolase (B8822740). uef.firesearchgate.net This cleavage results in the formation of pyruvate (B1213749) and glycolaldehyde (B1209225). nih.govuef.firesearchgate.net This pathway provides a direct link from pentoses to key central metabolic intermediates.

Alternative Oxidative Pathways

Beyond the Weimberg and Dahms pathways, other oxidative routes for this compound metabolism exist. In some bacteria, a novel non-phosphorylative pathway has been identified where D- and L-2-keto-3-deoxypentonate (KDP) intermediates are converted to pyruvate and glycolate. nih.gov This pathway involves the action of a dehydrogenase and a hydrolase. nih.gov For instance, in Herbaspirillum huttiense, this compound dehydratase is one of the key enzymes in a pathway that can lead to either α-ketoglutarate or pyruvate and glycolate. nih.gov

Involvement of this compound-5-Phosphate in Pentose Phosphate Pathway

While the focus is often on non-phosphorylative pathways, this compound can also be involved in the central pentose phosphate pathway (PPP) through its phosphorylated form, this compound-5-phosphate. ontosight.ai The PPP is a crucial metabolic pathway for generating NADPH and the precursors for nucleotide synthesis. wikipedia.org

D-arabinose 5-phosphate can be utilized by rat liver enzymes to produce hexose (B10828440) 6-phosphate and triose phosphate. researchgate.net It can be reversibly converted to other pentose-5-phosphates, including D-ribose-5-phosphate, through the action of an enzyme tentatively named arabinose phosphate 2-epimerase. researchgate.net Furthermore, 5-phospho-D-arabinonate has been shown to be a potent competitive inhibitor of 6-phosphogluconate dehydrogenase, an enzyme in the oxidative phase of the PPP, suggesting a regulatory role. researchgate.net

Conversion of this compound to Downstream Metabolites

The catabolism of this compound leads to the formation of several important downstream metabolites that can enter central metabolic pathways.

2-keto-3-deoxy-D-arabinonate: This is a key intermediate formed from the dehydration of this compound by this compound dehydratase. researchgate.netucsf.edu It serves as a branch point between the Weimberg and Dahms pathways. nih.govnih.gov

2-oxoglutarate (α-ketoglutarate): In the Weimberg pathway, 2-keto-3-deoxy-D-arabinonate is further metabolized to 2,5-dioxopentanoate, which is then oxidized to 2-oxoglutarate, a key intermediate in the TCA cycle. researchgate.netcreative-enzymes.comebi.ac.uk

Pyruvate and Glycolaldehyde: The Dahms pathway cleaves 2-keto-3-deoxy-D-arabinonate into pyruvate and glycolaldehyde. nih.govfrontiersin.orguef.firesearchgate.net Pyruvate is a central metabolite that can be converted to acetyl-CoA and enter the TCA cycle, while glycolaldehyde can be further metabolized. plos.org

The table below summarizes the key enzymes and transformations in the metabolic pathways of this compound.

| Starting Metabolite | Enzyme | Product(s) | Pathway |

| D-Arabinose | D-Arabinose Dehydrogenase | This compound | Initial Oxidation |

| This compound | This compound Dehydratase | 2-Keto-3-deoxy-D-arabinonate | Weimberg/Dahms |

| 2-Keto-3-deoxy-D-arabinonate | 2-Keto-3-deoxy-D-arabinonate Dehydratase | 2,5-Dioxopentanoate | Weimberg |

| 2,5-Dioxopentanoate | 2,5-Dioxopentanoate Dehydrogenase | 2-Oxoglutarate | Weimberg |

| 2-Keto-3-deoxy-D-arabinonate | KDPG Aldolase | Pyruvate, Glycolaldehyde | Dahms |

Enzymology of D Arabinonate Transformation

D-Arabinonate Dehydratases (EC 4.2.1.5)

This compound dehydratase, also known as this compound hydro-lyase, is a key enzyme in the catabolism of this compound. wikipedia.org It catalyzes the dehydration of this compound to form 2-dehydro-3-deoxy-D-arabinonate. wikipedia.org This enzyme belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org

Characterization of Enzyme Activity and Specificity

This compound dehydratases are pivotal enzymes that catalyze the conversion of this compound into 2-keto-3-deoxy-D-arabinonate as part of the pentose (B10789219) oxidation pathway. ucsf.edu The activity of these enzymes is often characterized through biochemical assays, revealing their specificity for this compound. For instance, a putative D-altronate dehydratase from Herbaspirillum huttiense was found to function as a this compound dehydratase in vitro. researchgate.netresearchgate.net Similarly, the FucC protein has been identified as a bifunctional dehydratase for both L-fuconate and this compound. researchgate.netresearchgate.net

The substrate specificity of these dehydratases can be quite broad. A sugar acid dehydratase from Paraburkholderia mimosarum demonstrated activity with this compound, D-altronate, L-fuconate, L-galactonate, and L-xylonate, with the highest activity observed with this compound. oup.com The activity of these enzymes can be measured using methods like the semicarbazide (B1199961) method or a continuous coupled spectrophotometric assay. oup.com

It's important to note that while an enzyme may exhibit promiscuous activity in vitro, its physiological role is best confirmed through in vivo studies that consider the entire metabolic pathway. acs.org

Structural Biology and Mechanistic Insights (e.g., FAH superfamily, IlvD/EDD superfamily)

This compound dehydratases largely fall into two major superfamilies: the Fumarylacetoacetate Hydrolase (FAH) superfamily and the IlvD/EDD (isoleucine/leucine/valine dehydratase/Entner–Doudoroff dehydratase) superfamily. nih.govresearchgate.net

FAH Superfamily: Members of the FAH superfamily, such as the 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD) from the archaeon Sulfolobus solfataricus, exhibit a characteristic fold. researchgate.netnih.govrcsb.orgresearchgate.net The KdaD enzyme forms a four-subunit ring, with each subunit comprising an N-terminal domain and a C-terminal catalytic domain with a FAH fold. researchgate.netnih.govrcsb.orgresearchgate.net The active site contains a divalent metal ion, typically magnesium, which is crucial for catalysis. researchgate.netnih.govrcsb.orgnih.gov This metal ion is coordinated by conserved carboxylate residues and the substrate, enhancing the acidity of the α-protons and facilitating their abstraction by a catalytic glutamate (B1630785) residue. researchgate.netnih.govrcsb.org

IlvD/EDD Superfamily: Dehydratases in the IlvD/EDD superfamily, like the L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT), are typically homodimers or homotetramers. nih.govuef.fi Their structure consists of an N-terminal α/β/α-sandwich domain and a C-terminal β-barrel domain. uef.firesearchgate.net The active site is located at the interface between monomers and contains an iron-sulfur cluster ([2Fe-2S] or [4Fe-4S]) and a magnesium ion. nih.govuef.firesearchgate.netacs.org The [2Fe-2S] cluster acts as a Lewis acid in the elimination reaction. researchgate.netacs.org In RlArDHT, a key lysine (B10760008) residue (Lys129) is carbamylated, and specific serine and threonine residues (Ser480 and Thr482) are essential for catalysis. researchgate.netacs.org

Substrate Promiscuity and Multi-specificity

Substrate promiscuity is a common feature among this compound dehydratases. researchgate.netresearchgate.netmdpi.com Enzymes from the IlvD/EDD superfamily, for example, often display broad substrate specificity. mdpi.com The dihydroxyacid dehydratase (DHAD) from S. solfataricus shows significant activity with D-gluconate, D-xylonate, and this compound, in addition to its primary substrate. mdpi.com Similarly, a D-altronate dehydratase from Herbaspirillum huttiense can utilize this compound, D-altronate, D-idonate, L-xylonate, and L-gluconate. researchgate.net

This promiscuity can extend to metabolic pathways. researchgate.netresearchgate.net For instance, the D-altronate dehydratase family of enzymes is involved in non-phosphorylative pathways for D-arabinose, L-galactose, and L-fucose. researchgate.netresearchgate.net A dehydratase from Acidovorax avenae functions as a D-altronate dehydratase in a novel L-galactose pathway. researchgate.net The FucC protein exhibits bifunctionality, acting on both L-fuconate and this compound. researchgate.netresearchgate.net

Site-directed mutagenesis has been shown to alter the substrate preference of these enzymes. For example, mutating a C-terminal histidine in an L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii modified its substrate preference. nih.gov

Gene and Protein Homology Analyses

Gene and protein homology analyses have been instrumental in identifying and classifying this compound dehydratases. Based on substrate specificity and evolutionary relationships, [2Fe-2S]-dependent IlvD enzymes have been categorized into sugar acid dehydratases (SADHTs), branched-chain acid dehydratases (BCADHTs), and promiscuous acid dehydratases (PADHTs). nih.govuef.fi SADHTs are active on C5/C6 sugar acids like L-arabinonate and D-xylonate. nih.govuef.fi

The D-xylonate dehydratase from Caulobacter crescentus shares a 31% amino acid sequence identity with the E. coli EDD, suggesting an evolutionary link between the oxidative D-xylose pathway and the Entner-Doudoroff pathway. mdpi.com The gene encoding a this compound dehydratase in Herbaspirillum huttiense is clustered with genes related to pentose metabolism. researchgate.net

Homology also extends to the structural level. The L-arabinonate dehydratase from R. leguminosarum has a tetrameric structure with a [2Fe-2S] cluster and a Mg2+ ion at the monomer-monomer interface, similar to the D-xylonate dehydratase from C. crescentus. mdpi.com

D-Arabinose Dehydrogenases

D-arabinose dehydrogenases are the first enzymes in the oxidative pathway of D-arabinose, catalyzing its oxidation to this compound. In a study focused on producing D-1,2,4-butanetriol (BT) from D-arabinose in E. coli, two different D-arabinose dehydrogenases were evaluated. nih.govfrontiersin.orgresearchgate.net The D-arabinose dehydrogenase (ADG) from a Burkholderia species was selected as the more efficient enzyme for the bioproduction of BT. nih.govfrontiersin.orgresearchgate.netresearchgate.net The archaeon Sulfolobus solfataricus also utilizes a D-arabinose dehydrogenase in its pentose oxidation pathway. ucsf.edu

Other Enzymes Involved in this compound Metabolism

Following the action of this compound dehydratase, the resulting 2-keto-3-deoxy-D-arabinonate is further metabolized by a series of enzymes.

2-keto-3-deoxy-D-arabinonate dehydratase (EC 4.2.1.141): This novel enzyme, also known as KdaD, catalyzes the third step in the D-arabinose degradation pathway in Sulfolobus solfataricus, converting 2-keto-3-deoxy-D-arabinonate to 2,5-dioxopentanoate (B1259413). ucsf.eduresearchgate.netnih.govrcsb.orguniprot.org This enzyme is a member of the FAH superfamily. researchgate.netnih.govrcsb.org

2-keto acid decarboxylase: This class of enzymes is crucial for the production of alcohols derived from keto acids. nih.govfrontiersin.org In the engineered pathway for BT production from D-arabinose, four different 2-keto acid decarboxylases were screened: MdlC, Aro10 from Saccharomyces cerevisiae, KivD from Lactococcus lactis IFPL730, and KdcA from Lactococcus lactis B1157. nih.govfrontiersin.orgresearchgate.net KivD was found to be the most suitable for this pathway. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Aldehyde reductase: The final step in the engineered BT synthesis pathway involves the reduction of an aldehyde, catalyzed by an aldehyde reductase. nih.govfrontiersin.org Three different aldehyde reductases were evaluated: AdhP from E. coli, BdhA from Bacillus subtilis, and ADH2 from S. cerevisiae. nih.govfrontiersin.org AdhP from E. coli demonstrated the best performance in this specific pathway. nih.govfrontiersin.orgresearchgate.netresearchgate.net

The table below summarizes the enzymes from different organisms that were evaluated in the engineered pathway for the biosynthesis of D-1,2,4-butanetriol from D-arabinose. nih.govfrontiersin.org

| Enzyme Category | Enzyme Name | Source Organism |

| D-arabinose dehydrogenase | ADG | Burkholderia sp. |

| AraDH | Not specified | |

| This compound dehydratase | AraD | Sulfolobus solfataricus |

| AD | Not specified | |

| 2-keto acid decarboxylase | KivD | Lactococcus lactis IFPL730 |

| MdlC | Not specified | |

| Aro10 | Saccharomyces cerevisiae | |

| KdcA | Lactococcus lactis B1157 | |

| Aldehyde reductase | AdhP | Escherichia coli |

| BdhA | Bacillus subtilis | |

| ADH2 | Saccharomyces cerevisiae |

Enzyme Kinetics and Catalytic Efficiency Studies

Detailed research has been conducted on several enzymes that catalyze the dehydration of this compound, revealing a diversity of kinetic properties and substrate specificities.

This compound Dehydratases

A novel this compound dehydratase, belonging to a different class than the well-known enolase and IlvD/EDD superfamilies, has been identified in the bacterium Herbaspirillum huttiense. nih.gov This enzyme (C785_RS13685) demonstrates significant catalytic efficiency with this compound as its substrate. nih.gov A kinetic analysis revealed a kcat/Kₘ value of 2,690 min⁻¹·mM⁻¹ for this compound, which is approximately 6,700-fold higher than its activity with D-altronate, indicating a strong preference for this compound. nih.govresearchgate.net This enzyme functions optimally at a pH between 7.0 and 8.0. nih.gov

In humans, the mitochondrial enolase superfamily member 1 (ENOSF1), also known as L-fuconate dehydratase, has been shown to process this compound, although with lower efficiency compared to its other substrates. uniprot.org For this compound, the enzyme exhibits a Kₘ of 2 mM and a kcat of 0.04 s⁻¹. uniprot.org In comparison, its activity with L-fuconate is more robust, with a kcat of 0.5 s⁻¹. uniprot.org

Other dehydratases, such as L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT), have also been studied. uef.fi This enzyme, a member of the IlvD/EDD superfamily, acts on a range of C5 and C6 sugar acids. uef.fircsb.org While its primary substrate is L-arabinonate, studies on its variants, such as H579L, have shown that mutations can alter substrate preference and even increase activity towards certain substrates like D-fuconate. uef.fircsb.org

The characterization of these enzymes highlights the varied strategies that different organisms employ for this compound metabolism, reflected in the diverse kinetic profiles of their respective dehydratases.

Interactive Data Table: Kinetic Parameters of Enzymes Acting on this compound

Below is a summary of the kinetic parameters for various enzymes that utilize this compound as a substrate.

| Enzyme | Source Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |

| This compound dehydratase (C785_RS13685) | Herbaspirillum huttiense | This compound | N/A | N/A | 44,833 (2,690 min⁻¹·mM⁻¹) nih.govresearchgate.net |

| L-fuconate dehydratase (ENOSF1) | Homo sapiens | This compound | 2 uniprot.org | 0.04 uniprot.org | 20 |

Note: N/A indicates that the specific value was not provided in the cited sources. The catalytic efficiency for H. huttiense dehydratase was reported directly.

Interactive Data Table: Comparative Substrate Kinetics of Human L-Fuconate Dehydratase (ENOSF1)

This table illustrates the catalytic performance of the human ENOSF1 enzyme across several different sugar acid substrates, providing context for its activity with this compound.

| Substrate | Kₘ (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |

| This compound | 2 uniprot.org | 0.04 uniprot.org | 20 |

| L-Fuconate | 0.2 uniprot.org | 0.5 uniprot.org | 2500 |

| L-Galactonate | 3 uniprot.org | 0.3 uniprot.org | 100 |

| L-Arabinonate | N/A | 0.3 uniprot.org | N/A |

| D-Ribonate | N/A | 0.002 uniprot.org | N/A |

Note: N/A indicates that the specific value was not provided in the cited sources.

Biotechnological Applications and Metabolic Engineering of D Arabinonate Pathways

D-Arabinonate as a Precursor for Bio-based Chemicals

The chemical structure of this compound makes it a versatile starting point for the synthesis of a range of bio-based chemicals. ontosight.ai As an intermediate in engineered microbial pathways, it connects the metabolism of C5 sugars, like D-arabinose, to the production of valuable non-natural compounds. nih.govfrontiersin.orgnih.gov D-arabinose itself can be derived from D-glucose, a major product of lignocellulose hydrolysis, through processes like oxidation of D-gluconate. nih.govfrontiersin.org This positions this compound within a broader strategy of valorizing abundant biomass resources. nih.govtandfonline.comieabioenergy.com

A significant application of the this compound pathway is the production of D-1,2,4-Butanetriol (BT), a non-natural polyol with applications in the pharmaceutical and energetic materials industries. nih.govfrontiersin.org BT is a precursor to D-1,2,4-butanetriol trinitrate (BTTN), a more stable and less sensitive energetic plasticizer compared to nitroglycerine. frontiersin.orgfrontiersin.org

The biosynthesis of BT from D-arabinose in engineered microorganisms like Escherichia coli proceeds through a four-step enzymatic pathway where this compound is a key intermediate. nih.govnih.govfrontiersin.org The pathway is analogous to the one previously established for BT production from D-xylose. nih.govfrontiersin.org The steps are as follows:

Dehydrogenation: D-arabinose is oxidized to this compound by a D-arabinose dehydrogenase.

Dehydration: this compound is then converted to 2-keto-3-deoxy-D-arabinonate by a this compound dehydratase.

Decarboxylation: A 2-keto acid decarboxylase catalyzes the removal of a carboxyl group to form 3,4-dihydroxybutyraldehyde.

Reduction: Finally, an aldehyde reductase reduces the aldehyde to yield D-1,2,4-Butanetriol. nih.govresearchgate.net

Research has demonstrated the feasibility of this pathway. For instance, an engineered E. coli strain was developed to produce BT from D-arabinose for the first time, achieving a titer of 2.24 g/L after 48 hours of catalysis under optimized conditions. nih.govfrontiersin.org

Beyond BT, the intermediates of the this compound pathway hold potential for the synthesis of other valuable chemicals. The Weimberg and Dahms pathways, which involve the catabolism of pentose (B10789219) sugars, produce key platform chemicals that can be converted into various high-value products. uef.fi For example, 2-dehydro-3-deoxy-D-xylonate, an intermediate analogous to the one in the this compound pathway, can be used to synthesize 3,4-dihydroxybutyric acid, which can be cyclized to 3-hydroxybutyrolactone. uef.fi Similar conversions are theoretically possible from D-arabinose via this compound.

This compound and its salts, such as potassium this compound and sodium this compound, are also noted for their potential as precursors or intermediates in the synthesis of more complex molecules like sugars and other pharmaceutical compounds. ontosight.aiontosight.ai For example, potassium this compound can be converted to D-arabino-1,4-lactone, a key intermediate in the synthesis of drugs like rosuvastatin. ijacskros.com The ability to produce various organic acids, amino acids, and sugar alcohols from hemicellulose-derived sugars like arabinose further underscores the potential of this compound pathways in a biorefinery context. mdpi.com

Production of D-1,2,4-Butanetriol (BT) from D-Arabinose

Metabolic Engineering Strategies for Enhanced Bioproduction

To make the production of chemicals from this compound economically viable, metabolic engineering strategies are crucial. These strategies aim to optimize the metabolic flux towards the desired product by constructing efficient pathways, improving enzyme performance, and eliminating metabolic bottlenecks. nih.govfrontiersin.orgnih.gov

The construction of a functional biosynthetic pathway in a host organism like E. coli is the foundational step. nih.govfrontiersin.orgnih.gov This involves introducing and expressing the necessary genes that encode the pathway enzymes. A key strategy for optimization is the screening of enzymes from different organisms to find those with the best performance in the chosen host. nih.govfrontiersin.org

In the development of a BT-producing E. coli strain, researchers screened multiple candidates for each of the four enzymatic steps. nih.govfrontiersin.orgnih.gov This systematic evaluation led to the selection of an optimal set of enzymes that significantly improved BT production.

| Enzymatic Step | Selected Enzyme | Source Organism |

| D-arabinose dehydrogenase | ADG | Burkholderia sp. |

| This compound dehydratase | AraD | Sulfolobus solfataricus |

| 2-keto acid decarboxylase | KivD | Lactococcus lactis |

| Aldehyde reductase | AdhP | Escherichia coli |

| This table summarizes the optimal enzymes selected for the D-1,2,4-Butanetriol (BT) biosynthetic pathway in an engineered E. coli strain, leading to improved production titers. nih.govfrontiersin.orgnih.gov |

The initial engineered strain (BT1) expressing a set of enzymes produced 0.13 g/L of BT after 24 hours. frontiersin.orgnih.gov After screening and implementing the optimized enzyme combination in strain BT5, the production increased to 0.88 g/L after 48 hours. nih.govfrontiersin.orgnih.gov

Directed evolution is a powerful technique for improving enzyme properties such as activity, stability, and selectivity. nih.govillinois.eduscispace.com This approach mimics natural evolution in the laboratory by creating large libraries of enzyme variants through random mutagenesis and/or gene recombination, followed by screening for improved variants. illinois.eduscispace.com

A common issue is the diversion of intermediates into competing endogenous pathways. nih.gov In the case of BT production from D-arabinose, intermediates can be consumed by native E. coli enzymes. To counter this, researchers knocked out genes responsible for these competing reactions. Specifically, the genes yiaE, ycdW, and yagE, which encode reductases and an aldolase (B8822740) that can act on pathway intermediates, were deleted. nih.govcranfield.ac.uk

This strategy proved effective. The final engineered strain, BT5ΔyiaEΔycdWΔyagE, which included the optimized enzymes and the gene knockouts, produced 1.13 g/L of BT, a significant increase from the 0.88 g/L produced by the strain without the deletions. nih.govfrontiersin.org This demonstrates that eliminating competing pathways is a critical step in channeling the metabolic flux towards the desired product and overcoming bottlenecks. vanderbilt.edu Further optimization of fermentation conditions for this improved strain ultimately led to a production of 2.24 g/L of BT. nih.govfrontiersin.org

Directed Evolution of this compound Pathway Enzymes

Utilization of Lignocellulosic Biomass for this compound-Mediated Bioproduction

Lignocellulosic biomass, the most abundant renewable terrestrial resource, represents a sustainable and economically viable feedstock for the production of biofuels and value-added chemicals. nih.govnih.gov This complex plant-based material is primarily composed of cellulose, hemicellulose, and lignin. nih.gov The hemicellulose fraction is a heterogeneous polymer rich in various pentose and hexose (B10828440) sugars, with L-arabinose and D-xylose being two of its major constituents. nih.govuef.finih.govnih.govfrontiersin.org The ability to efficiently utilize these C5 sugars is crucial for developing economically feasible biorefineries. uef.fi

The conversion of lignocellulosic biomass into fermentable sugars typically requires a pretreatment or hydrolysis step to break down the complex polysaccharide structures. frontiersin.orgacs.org Agro-industrial residues such as sugar beet pulp and corn stover are particularly valuable feedstocks due to their high content of pectin (B1162225) and hemicellulose, which are rich in L-arabinose and other sugars like D-galacturonic acid. nih.govd-nb.infomdpi.com For instance, sugar beet pulp can contain a significant amount of L-arabinose, making it an excellent raw material for bioconversion processes. mdpi.comnih.gov

Metabolic engineering plays a pivotal role in developing microbial cell factories capable of converting the array of sugars released from lignocellulosic hydrolysates into desired products. acs.org Organisms like the fungus Aspergillus niger and the bacterium Pseudomonas putida have been engineered to efficiently catabolize the main components of biomass. nih.govnrel.govnih.gov A. niger is known for its robust pectinolytic and hemicellulolytic enzyme systems, which can be harnessed to break down feedstocks like sugar beet pulp. nih.govd-nb.infomdpi.com Engineered strains of P. putida have demonstrated the ability to simultaneously co-utilize D-glucose, D-xylose, and L-arabinose from corn stover hydrolysate at high rates. nrel.govnih.gov

The catabolism of L-arabinose derived from biomass can proceed through several routes, including oxidative pathways that are of significant biotechnological interest. tandfonline.com The Weimberg pathway, for example, initiates the conversion of L-arabinose to L-arabino-γ-lactone, which is then hydrolyzed to L-arabinonate. uef.fitandfonline.com This intermediate, L-arabinonate, can be further metabolized to α-ketoglutarate, a key precursor in the TCA cycle, which can then be used for the synthesis of a wide range of chemicals. nih.govuef.fitandfonline.com The intermediates of these non-phosphorylative pentose pathways are themselves valuable platform chemicals for producing compounds like 1,4-butanediol (B3395766) and glutaric acid. uef.firesearchgate.net

Research has focused on optimizing microbial strains and processes to enhance the conversion of biomass-derived sugars. Studies with engineered Aspergillus niger have demonstrated the production of D-xylitol from the L-arabinose fraction of sugar beet press pulp (SBPP) hydrolysate. mdpi.com In one such study, a final D-xylitol concentration of 4.3 g L⁻¹ was achieved with a yield of 0.43 g per gram of L-arabinose consumed from the hydrolysate. mdpi.com Another project focusing on enzymatic hydrolysis of SBPP in a one-pot process yielded a hydrolysate containing high concentrations of various sugars, demonstrating the potential for integrated bioprocessing. mdpi.com

The following tables summarize the composition of a typical lignocellulosic feedstock and the results from a bioconversion study.

Table 1: Monomeric Sugar Composition of Sugar Beet Press Pulp (SBPP)

| Monomer | Composition (% w/w) |

| D-Glucose | 22% |

| L-Arabinose | 18% |

| Uronic Acids (incl. D-galacturonic acid) | 18% |

| D-Galactose | 5% |

| D-Xylose | 2% |

| D-Mannose | 1% |

| Sucrose | 4% |

| Data sourced from studies on sugar beet pulp composition. nih.gov |

Table 2: Sugar Yields from One-Pot Enzymatic Hydrolysis of SBPP

| Sugar | Final Concentration (g L⁻¹) | Yield |

| D-Glucose | 17.0 | 98% |

| L-Arabinose | 18.8 | 86% |

| D-Galacturonic acid | 12.5 | 50% |

| Data from a study using an engineered A. niger strain for in situ enzyme production and subsequent hydrolysis of milled SBPP. mdpi.com |

These findings highlight the significant potential of using lignocellulosic biomass as a raw material in biorefineries. By harnessing engineered microbial catalysts and specific metabolic routes like the L-arabinonate pathway, a diverse range of valuable chemicals can be produced, contributing to a more sustainable bio-based economy. nih.gov

Chemical Synthesis and Derivatization of D Arabinonate

Laboratory Synthesis Routes for D-Arabinonic Acid

The laboratory synthesis of D-arabinonic acid, the protonated form of D-arabinonate, can be achieved through several methods, primarily involving oxidation and decarboxylation reactions.

Oxidation of D-Arabinose

A primary method for synthesizing D-arabinonic acid is the oxidation of D-arabinose. lookchem.comaskfilo.com This process converts the aldehyde group of the sugar into a carboxylic acid. lookchem.comvaia.com Various oxidizing agents can be employed for this transformation. Mild oxidizing agents like bromine water (Br₂/H₂O) or Tollens' reagent (Ag₂O in NH₄OH) selectively oxidize the aldehyde group to a carboxylic acid, yielding D-arabinonic acid. vaia.comvaia.com The use of stronger oxidizing agents like nitric acid (HNO₃) results in the oxidation of both the aldehyde and the primary alcohol group, leading to the formation of a dicarboxylic acid, D-arabinaric acid. vaia.com Catalytic oxidation using platinum-copper supported on titanium dioxide in a base-free medium has also been reported as a method for this conversion. smolecule.com

| Starting Material | Oxidizing Agent/Catalyst | Product |

| D-Arabinose | Bromine Water (Br₂, H₂O) | D-Arabinonic Acid |

| D-Arabinose | Tollens' Reagent (Ag₂O, NH₄OH) | This compound |

| D-Arabinose | Platinum-Copper on TiO₂ | D-Arabinonic Acid |

| D-Arabinose | Nitric Acid (HNO₃) | D-Arabinaric Acid |

Electrolytic Decarboxylation Methods

Electrolytic decarboxylation presents an alternative route to produce this compound. This method can involve the decarboxylation of hexose (B10828440) sugars like D-glucose or D-mannose. smolecule.com For instance, the electrolytic decarboxylation of aqueous D-arabinonic acid can yield erythrose. google.com Another approach involves the electro-oxidative decarboxylation of D-gluconate ions on graphite (B72142) electrodes, which can produce D-arabinose with high yields. researchgate.net This D-arabinose can then be oxidized to D-arabinonic acid. The process of electrolytic decarboxylation of arabinonic acid is typically performed in a two-compartment electrolytic cell separated by a cation exchange membrane. google.com

Hydrogen Peroxide Treatment Approaches

Hydrogen peroxide (H₂O₂) can be utilized in several ways to synthesize D-arabinonic acid. One method involves the oxidation of D-glucose to D-arabino-hexos-2-ulose, which is then treated with a hydroperoxide. google.comgoogle.com Another pathway is the oxidation of D-glucose to D-arabino-2-hexulosonic acid, followed by decarboxylation with hydrogen peroxide. google.comgoogle.com Alkaline hydrogen peroxide treatment of aldoses can lead to the degradation of the sugar to D-arabinonic acid and formic acid. researchgate.net The so-called Ruff reaction, which uses a combination of hydrogen peroxide and a ferrous sulfate (B86663) catalyst, is another established method for the oxidative decarboxylation of sugars. google.com

Synthesis of this compound Derivatives for Research Applications (e.g., 5-phospho-D-arabinonate)

The synthesis of this compound derivatives is crucial for studying their roles in biochemical pathways and as enzyme inhibitors. A significant derivative is 5-phospho-D-arabinonate (5PAA).

The synthesis of 5-phospho-D-arabinonate has been reported from 6-phosphate D-fructose or 6-phosphate D-glucose through oxidative cleavage using molecular oxygen in a sodium hydroxide (B78521) solution. jussieu.fr This derivative, along with others like 5-phospho-D-arabinonohydroxamate (5PAH), has been instrumental in studying enzymes like phosphomannose isomerase (PMI). nih.govjussieu.fr While 5PAH is a potent inhibitor of PMI, 5PAA, where the hydroxamate is replaced by a carboxylate, shows significantly less inhibitory activity. nih.govjussieu.fr

Other derivatives, such as D-arabinonhydroxamic acid, D-arabinonamide, and D-arabinonhydrazide, and their 5-phosphate counterparts, have been synthesized to investigate their inhibitory effects on enzymes like phosphoglucose (B3042753) isomerase. tandfonline.com The synthesis of these derivatives often starts from D-arabinono-1,4-lactone. tandfonline.com

Chemoenzymatic Synthesis Methods for this compound and Intermediates

Chemoenzymatic synthesis combines chemical and enzymatic steps to create complex molecules with high specificity. This approach is valuable for producing this compound and its intermediates. mdpi.com

For example, a feruloyl esterase from Sporotrichum thermophile has been used to transfer a feruloyl group to D-arabinose, creating a feruloylated derivative. nih.gov While this example focuses on a derivative of D-arabinose, similar enzymatic transformations can be envisioned for this compound.

Enzymes are also employed in multi-step syntheses. For instance, the total synthesis of certain natural products has utilized a naphthol reductase from Magnaporthe grisea for regio- and stereoselective reduction in a biomimetic fashion. rsc.org Furthermore, chemoenzymatic strategies are employed to synthesize sugar nucleotide probes. This involves the chemical synthesis of functionalized glycosyl 1-phosphates, followed by enzymatic formation of the nucleotide diphosphate (B83284) using a pyrophosphorylase. chemrxiv.org Such strategies highlight the potential for precise modification of sugar acids like this compound for various research purposes.

Analytical Methodologies for D Arabinonate Research

Spectrophotometric Assays for Enzyme Activity Measurement

Spectrophotometric assays are fundamental for quantifying the activity of enzymes that utilize D-arabinonate as a substrate. These methods typically monitor the change in absorbance of a specific compound over time, which is directly proportional to the rate of the enzymatic reaction.

A common approach involves coupling the this compound-consuming reaction to one or more subsequent enzymatic reactions that result in a change in the concentration of a chromophore, a substance that absorbs light at a specific wavelength. A frequently used chromophore in these coupled assays is the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which absorbs light at 340 nm, while its oxidized form (NAD+) does not. oup.comresearchgate.netnih.gov For instance, the activity of this compound dehydratase can be continuously monitored by coupling its reaction with a dehydrogenase that uses the product of the first reaction as a substrate and NAD+ as a cofactor. oup.comnih.gov The rate of NADH production, measured by the increase in absorbance at 340 nm, directly reflects the activity of the this compound dehydratase. oup.comresearchgate.net

Alternatively, discontinuous or end-point assays can be employed. In these methods, the enzymatic reaction is allowed to proceed for a fixed period and is then stopped. The concentration of the product is subsequently determined by a chemical reaction that generates a colored product. oup.com One such method is the semicarbazide (B1199961) assay, where the reaction product reacts with semicarbazide to form a derivative that can be quantified spectrophotometrically. oup.comacs.org

These spectrophotometric methods are invaluable for determining key kinetic parameters of enzymes involved in this compound metabolism, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). oup.comresearchgate.net

Chromatographic Techniques for Separation and Detection

Chromatography is a powerful set of techniques used to separate this compound from other components in a sample mixture. labinsights.nladarshcollege.in This separation is crucial for accurate quantification and for removing interfering substances prior to detection. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and related sugar acids. osti.govnih.govfrontiersin.org In HPLC, the sample is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. iipseries.orgccamp.res.in

Different types of HPLC can be employed for this compound analysis:

Anion-exchange chromatography is effective for separating negatively charged molecules like this compound. researchgate.net

Reversed-phase chromatography uses a nonpolar stationary phase and a polar mobile phase and is also applicable for the separation of sugar acids. rsc.org

Detection of this compound after chromatographic separation can be achieved using various detectors. A Diode-Array Detector (DAD) can be used, which measures the absorbance of the eluting compounds across a range of wavelengths. measurlabs.com

Gas Chromatography (GC) is another technique that can be used, particularly for the analysis of volatile derivatives of this compound. iipseries.orgsigmaaldrich.com Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for qualitative analysis and monitoring the progress of reactions involving this compound. adarshcollege.insigmaaldrich.com

Spectrometric Methods for Identification and Quantification (e.g., NMR, Mass Spectrometry)

Spectrometric methods are indispensable for the definitive identification and precise quantification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules. Both ¹H NMR and ¹³C NMR are used to identify this compound and to distinguish it from its isomers and other related compounds. ijacskros.comscispace.com For example, ¹H NMR spectra can be used to monitor the conversion of this compound to its dehydrated product, 2-keto-3-deoxy-D-arabinonate (D-KDP), by observing the characteristic proton signals of both molecules. nih.govresearchgate.net

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used for both identification and quantification of this compound. ijacskros.com When coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a powerful tool for analyzing complex mixtures. sigmaaldrich.comnih.govnih.gov GC-MS has been used to identify this compound in various biological samples. nih.gov Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS for the analysis of non-volatile and thermally labile molecules like this compound. ijacskros.com

Development of Robust and Sensitive Analytical Procedures for Metabolic Studies

The study of this compound's role in metabolism necessitates the development of robust and sensitive analytical procedures that can accurately measure its concentration in complex biological matrices like cell extracts. core.ac.uk These methods are crucial for understanding metabolic fluxes and the regulation of pathways involving this compound. core.ac.uk

The development of such procedures often involves a combination of the techniques described above. For instance, a typical workflow for metabolic analysis might involve:

Sample preparation: Extraction of metabolites from cells or tissues. uva.es

Separation: Use of HPLC or GC to separate this compound from other metabolites. nih.govfrontiersin.org

Detection and Quantification: Use of mass spectrometry for sensitive and specific detection and quantification. uva.es

High-throughput screening methods are also being developed to rapidly assess enzyme activity and metabolic changes in response to different conditions. thermofisher.commdpi.com These methods often rely on automated liquid handling systems and sensitive detection methods, such as fluorescence or luminescence-based assays. thermofisher.com The goal is to develop analytical procedures that are not only sensitive and specific but also rapid, reliable, and suitable for analyzing a large number of samples, which is often required in metabolic studies. uva.es

Future Research Directions and Unexplored Avenues

Elucidation of Novel D-Arabinonate Metabolic Pathways in Diverse Organisms

While the fundamental pathways for pentose (B10789219) metabolism are known, the diversity of these pathways across different microorganisms is still being uncovered. Future research should focus on identifying and characterizing novel this compound metabolic routes in a wider range of bacteria, fungi, and archaea.

In bacteria, non-phosphorylative pathways for pentose metabolism, which convert sugars like D-arabinose to intermediates such as 2-keto-3-deoxypentonate (KDP), have been identified. nih.gov For instance, Herbaspirillum huttiense has been shown to metabolize D-arabinose through a non-phosphorylative route. nih.govnih.gov This organism possesses novel Fe2+-dependent sugar acid dehydratases that can act on this compound. nih.gov Further investigation into such pathways could reveal new enzymes and metabolic strategies. nih.gov Research has also revealed that some bacteria can convert D- and L-KDP intermediates into not only α-ketoglutarate but also pyruvate (B1213749) and glycolate, suggesting a previously unknown metabolic route. nih.govresearchgate.net

In archaea, such as Sulfolobus solfataricus, D-arabinose is known to be degraded to 2-oxoglutarate. researchgate.netcore.ac.uk However, the enzymes in these pathways can exhibit promiscuity, acting on multiple substrates. mdpi.com For example, the D-altronate dehydratase of Herbaspirillum huttiense also functions as a this compound dehydratase. mdpi.com Exploring the metabolic diversity in extremophilic archaea could lead to the discovery of robust enzymes with unique properties.

Fungi also present a promising area of research. While many fungi utilize an oxidoreductive pathway for pentose metabolism, the specifics can vary. nih.gov For example, in some yeasts, D-xylulose can be converted to D-arabinitol, which is then oxidized to D-ribulose. nih.gov A deeper understanding of these fungal pathways could provide new tools for metabolic engineering.

Advanced Enzyme Engineering for Enhanced Catalytic Performance

The efficiency of this compound production and its conversion to value-added chemicals is heavily dependent on the catalytic performance of the enzymes involved. Advanced enzyme engineering techniques are crucial for improving the activity, stability, and specificity of these enzymes.

Future work should focus on:

Protein Engineering: Techniques like directed evolution and rational design can be used to create enzyme variants with enhanced properties. For instance, the dehydratase reaction is often a rate-limiting step, and engineering more active and stable dehydratases is a key goal. researchgate.net

Substrate Promiscuity: While some enzymes are highly specific, others exhibit broad substrate promiscuity. mdpi.com Understanding and engineering this promiscuity could allow for the development of novel biocatalytic cascades for the production of a wider range of chemicals.

A study on the biosynthesis of D-1,2,4-butanetriol from D-arabinose in E. coli highlighted the importance of enzyme selection. By screening various dehydrogenases, dehydratases, decarboxylases, and reductases, a more efficient pathway was constructed. frontiersin.orgnih.govresearchgate.net

Integration of this compound Pathways into Broader Biorefinery Concepts

The concept of a biorefinery involves the conversion of biomass into a spectrum of valuable products, including biofuels, chemicals, and materials. researchgate.netresearchgate.net this compound and its metabolic pathways can be integrated into these concepts, particularly those focused on the valorization of lignocellulosic biomass.

Hemicellulose, a major component of lignocellulose, is rich in pentose sugars like D-xylose and L-arabinose. iucr.org D-arabinose can be derived from these sources and used as a feedstock for the microbial production of this compound and its derivatives. mdpi.com This approach aligns with the goal of creating a sustainable bio-economy by utilizing renewable resources. researchgate.net

Future research in this area should explore:

Platform Chemical Production: this compound and its downstream metabolites, such as α-ketoglutarate, can serve as platform chemicals for the synthesis of a variety of products, including polymers and fine chemicals. nih.govresearchgate.net For example, intermediates of the Weimberg pathway, which can be fed by this compound metabolism, have been used to produce 1,4-butanediol (B3395766) and other valuable chemicals. nih.govuef.fi

Co-utilization of Sugars: Developing microbial strains that can efficiently co-utilize both hexose (B10828440) (from cellulose) and pentose (from hemicellulose) sugars is a major goal in biorefining. nih.gov Integrating this compound pathways into strains engineered for efficient sugar co-fermentation could enhance the economic viability of lignocellulosic biorefineries.

Waste Valorization: Integrating this compound production with other bioprocesses, such as anaerobic digestion, could lead to zero-waste circular systems. mdpi.com

The development of smart integrated biorefineries, which use technologies like machine learning to optimize resource efficiency, represents a promising future direction. biofueljournal.com

Computational and Systems Biology Approaches to this compound Metabolism

Computational and systems biology tools offer powerful approaches for understanding and optimizing this compound metabolism. These methods can be used to model metabolic networks, predict the effects of genetic modifications, and guide experimental design.

Metabolic Modeling: Flux balance analysis (FBA) and other modeling techniques can be used to predict metabolic flux distributions and identify potential bottlenecks in this compound production pathways. core.ac.uk These models can help in designing strategies for metabolic engineering to improve product yields.

Genome-Scale Models (GEMs): The development of comprehensive GEMs for organisms that metabolize this compound can provide a holistic view of their metabolic capabilities. These models can be used to simulate the effects of gene knockouts or overexpression on cellular physiology and product formation.

Pathway Prediction: Bioinformatic tools can be used to identify putative gene clusters for this compound metabolism in newly sequenced genomes. nih.gov This can accelerate the discovery of novel pathways and enzymes.

A systems biology approach combining proteomics and metabolomics can reveal significant metabolic changes in response to different growth substrates, as demonstrated in studies of the archaeon Sulfolobus solfataricus. core.ac.uk Such studies can uncover new metabolic routes and regulatory mechanisms. core.ac.uk

The pentose phosphate (B84403) pathway (PPP) is a central hub of cellular metabolism, providing precursors for nucleotide and amino acid biosynthesis, as well as reducing power in the form of NADPH. nih.govwikipedia.orgbiorxiv.org Understanding the interplay between this compound metabolism and the PPP is crucial for developing efficient microbial cell factories. Computational models can help to elucidate these complex interactions. researchgate.net

Development of Sustainable Production Methods for this compound and its Derivatives

The development of sustainable and economically viable methods for producing this compound and its derivatives is a key research priority. This involves optimizing microbial production systems and exploring novel biocatalytic processes.

Microbial Fermentation: The use of engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, for the production of this compound and its derivatives from renewable feedstocks is a promising approach. frontiersin.orgnih.gov Research should focus on improving titers, yields, and productivities through metabolic engineering and process optimization. nih.gov

Cell-Free Biosynthesis: Cell-free systems, which utilize purified enzymes or cell extracts, offer several advantages over whole-cell fermentation, including higher product yields and easier product purification. nih.gov The development of efficient cell-free cascades for the conversion of D-arabinose to this compound and other chemicals is a promising area of research.

Biocatalysis: The use of isolated enzymes as catalysts for specific reactions in the this compound pathway can be an effective strategy. researchgate.net This approach allows for high specificity and can be used to produce high-purity products.

The production of D-1,2,4-butanetriol from D-arabinose has been demonstrated in engineered E. coli, providing a potential route for the synthesis of this valuable chemical from glucose-derived substrates. frontiersin.orgnih.gov Further optimization of such pathways, including the screening of more active enzymes and fine-tuning of enzyme expression levels, is needed to improve their industrial viability. nih.gov

The development of sustainable production methods also requires a focus on the use of renewable raw materials and the reduction of the carbon footprint of the production process. basf.commoeveglobal.com

Q & A

Q. How can researchers accurately distinguish D-Arabinonate from its stereoisomers in experimental settings?

To address this, employ analytical techniques such as nuclear magnetic resonance (NMR) for stereochemical analysis and high-performance liquid chromatography (HPLC) with chiral columns for separation. Validate results using mass spectrometry (MS) to confirm molecular mass. Ensure experimental controls include reference standards of known stereoisomers to minimize misidentification .

Example Protocol:

| Technique | Application | Limitations |

|---|---|---|

| NMR | Stereochemical confirmation | Requires high-purity samples |

| HPLC | Separation of isomers | Column compatibility with polar solvents |

Q. What methodologies are recommended for quantifying this compound in biological samples?

Use enzyme-coupled assays with specific dehydrogenases (e.g., this compound dehydrogenase) to measure substrate conversion rates. Alternatively, isotope dilution mass spectrometry (IDMS) provides high precision for trace quantification. Normalize data against internal standards like -labeled this compound to control for matrix effects .

Q. How should researchers design experiments to study this compound’s metabolic pathways in microbial systems?

Adopt genetic knockout models to identify enzymes involved in this compound catabolism. Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway intermediates. For kinetic studies, use chemostat cultures under controlled carbon-limiting conditions to simulate natural metabolic fluxes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported this compound degradation pathways across microbial species?

Conduct comparative genomic analysis to identify conserved gene clusters associated with this compound utilization. Validate hypotheses using heterologous expression of candidate genes in model organisms (e.g., E. coli). Perform -tracing experiments to track carbon flow and confirm pathway intermediates .

Q. How can researchers address discrepancies in this compound’s inhibitory effects on enzyme activity?

Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities between this compound and target enzymes. Use molecular dynamics simulations to model steric or allosteric effects. Replicate experiments under varying pH and ionic strengths to assess environmental dependencies .

Q. What experimental frameworks are suitable for investigating this compound’s role in oxidative stress response?

Design time-course experiments with ROS-sensitive probes (e.g., HDCFDA) in cell cultures exposed to this compound. Pair with RNA interference (RNAi) to silence antioxidant genes (e.g., sodA, katG) and observe phenotypic changes. Validate findings using electron paramagnetic resonance (EPR) to detect free radicals .

Methodological Considerations

Q. How should researchers validate the specificity of antibodies used in this compound immunoassays?

Perform cross-reactivity screens against structurally similar compounds (e.g., L-Arabinonate, D-Ribonate). Use Western blotting with recombinant proteins to confirm target recognition. Include knockout cell lines as negative controls to eliminate false positives .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Apply non-linear regression models (e.g., Hill equation) to calculate EC values. Use ANOVA with post-hoc tests to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify confounding variables .

Data Interpretation and Reporting

Q. How can researchers ensure reproducibility when studying this compound’s physicochemical properties?

Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets in repositories like Zenodo. Document experimental conditions (e.g., temperature, solvent purity) using metadata standards . Collaborate with independent labs for cross-validation .

Q. What frameworks guide ethical reporting of negative or inconclusive results in this compound research?

Adopt TRIPOD guidelines for transparent reporting of biochemical studies. Use pre-registration platforms (e.g., Open Science Framework) to outline hypotheses and methods prior to experimentation. Disclose limitations in the "Discussion" section to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.